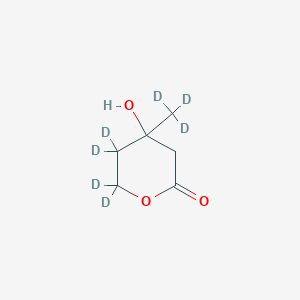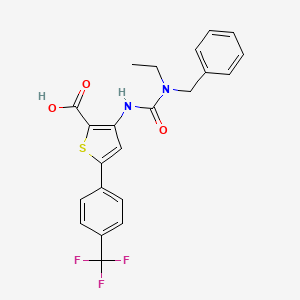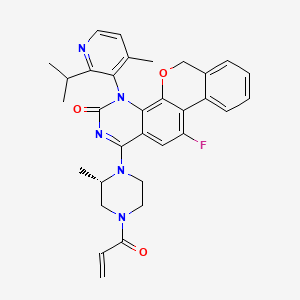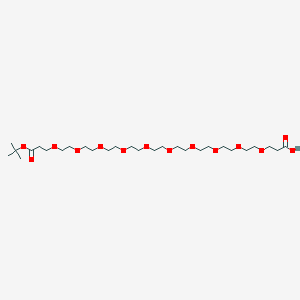
Acid-PEG10-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid-PEG10-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is composed of three main functional groups: a carboxylic acid group, a PEG moiety, and a t-butyl ester group . This compound is widely utilized in bioconjugation reactions to modify biomolecules such as proteins, peptides, and antibodies . The carboxylic acid group enables the molecule to participate in various coupling reactions, such as amide bond formation and esterification, providing a reactive site for conjugation to biomolecules .
Preparation Methods
The preparation of Acid-PEG10-t-butyl ester typically involves esterification reactions. One common method is the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method often uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as the solvent . Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Chemical Reactions Analysis
Acid-PEG10-t-butyl ester undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The carboxylic acid group can react with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Oxidation: The PEG moiety can undergo oxidation reactions.
Common reagents used in these reactions include carbodiimides, alcohols, amines, and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include esters, amides, alcohols, and carboxylic acids .
Scientific Research Applications
Acid-PEG10-t-butyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Acid-PEG10-t-butyl ester involves its ability to form stable chemical bonds with target molecules. The carboxylic acid group can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form stable amide bonds . The PEG moiety increases the solubility of the compound in aqueous media, enhancing its biocompatibility and stability . In the context of PROTACs, this compound acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins .
Comparison with Similar Compounds
Acid-PEG10-t-butyl ester can be compared with other similar compounds, such as:
Hydroxy-PEG10-t-butyl ester: Similar in structure but contains a hydroxy group instead of a carboxylic acid group.
m-PEG8-t-butyl ester: Contains a shorter PEG chain and a t-butyl ester group.
Azido-PEG8-azide: Contains azide groups instead of a carboxylic acid group.
The uniqueness of this compound lies in its combination of a carboxylic acid group, a PEG moiety, and a t-butyl ester group, which provides it with unique reactivity and solubility properties .
Properties
Molecular Formula |
C28H54O14 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |
InChI Key |
KRZFTDCILTTYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
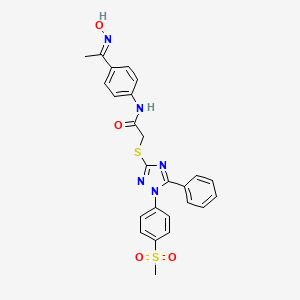
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
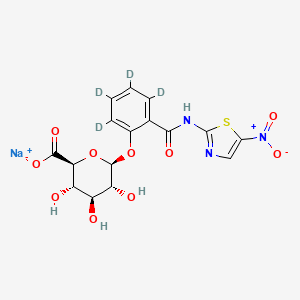
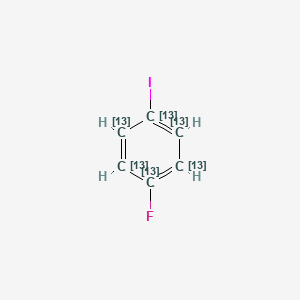

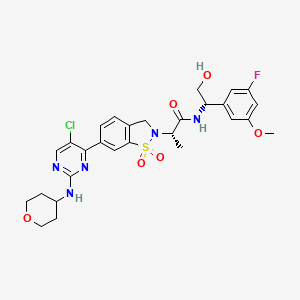

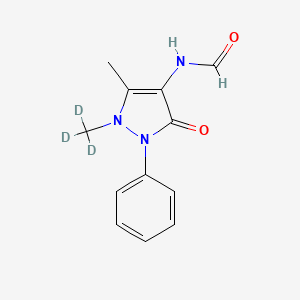
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
